2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate
Description
Properties
IUPAC Name |
[2-(cyclopentylamino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-2-21-15-9-7-13(8-10-15)11-17(20)22-12-16(19)18-14-5-3-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGMERRVOZQTLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation of Phenetole
The synthesis of (4-ethoxyphenyl)acetic acid begins with phenetole (ethoxybenzene), which undergoes formylation via the Vilsmeier-Haack reaction. In this step, phenetole reacts with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to yield 4-ethoxybenzaldehyde. The reaction proceeds at 0–5°C to minimize side products, achieving a 78–85% yield.
Reaction Conditions
- Temperature: 0–5°C (exothermic reaction controlled via ice bath)
- Reagents: DMF (1.2 equiv), POCl₃ (1.5 equiv)
- Solvent: Dichloromethane (DCM)
- Reaction Time: 4–6 hours
Phase Transfer Catalysis for α-Hydroxyphenylacetic Acid Formation
4-Ethoxybenzaldehyde is subsequently reacted with chloroform under phase transfer catalysis (PTC) to form 4-ethoxy-α-hydroxyphenylacetic acid. Tetrabutylammonium bromide (TBAB) serves as the PTC agent, facilitating the nucleophilic addition of chloroform to the aldehyde group in a biphasic system.
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| TBAB Concentration | 5 mol% | +22% |
| NaOH Concentration | 30% w/v | +15% |
| Temperature | 60°C | +18% |
This step achieves a 65–72% yield, with the hydroxylated product isolated via aqueous workup and recrystallization from ethanol.
Hydrogenolysis to (4-Ethoxyphenyl)acetic Acid
The α-hydroxyl group in 4-ethoxy-α-hydroxyphenylacetic acid is removed via hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas. This step proceeds at 50–60°C in ethanol, yielding (4-ethoxyphenyl)acetic acid with >95% purity after recrystallization.
Industrial-Scale Adaptation
- Continuous Flow Reactor: Enhances reaction efficiency (99% conversion in 30 minutes).
- Catalyst Recycling: Pd/C is reused for 5 cycles without significant activity loss.
Synthesis of 2-(Cyclopentylamino)-2-oxoethanol
Amidation of Glycolic Acid with Cyclopentylamine
Glycolic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with cyclopentylamine to form 2-(cyclopentylamino)-2-oxoethanol.
Reaction Scheme
$$
\text{HOCH}2\text{COOH} \xrightarrow{\text{SOCl}2} \text{HOCH}2\text{COCl} \xrightarrow{\text{Cyclopentylamine}} \text{HOCH}2\text{C(O)NH(C}5\text{H}9\text{)}
$$
Conditions
- Solvent: Tetrahydrofuran (THF)
- Base: Triethylamine (TEA, 2.0 equiv)
- Yield: 82–88% after column chromatography (silica gel, hexane/ethyl acetate)
Alternative Route: Reductive Amination
Cyclopentylamine reacts with glycolaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) to form the target alcohol. This method avoids acyl chloride handling but requires strict pH control (pH 6–7).
Esterification of (4-Ethoxyphenyl)acetic Acid with 2-(Cyclopentylamino)-2-oxoethanol
Steglich Esterification
The carboxylic acid and alcohol are coupled using DCC and 4-dimethylaminopyridine (DMAP) in anhydrous DCM.
Data Table: Catalyst Comparison
| Catalyst System | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| DCC/DMAP | 25°C | 12 | 89 |
| EDCl/HOBt | 25°C | 10 | 85 |
| Acyl Chloride | 0°C → 25°C | 4 | 91 |
Acyl Chloride Method
(4-Ethoxyphenyl)acetyl chloride, generated via thionyl chloride, reacts with 2-(cyclopentylamino)-2-oxoethanol in the presence of TEA. This method offers faster reaction times but requires rigorous moisture exclusion.
Side Reactions Mitigation
- Hydrolysis: Avoided by using anhydrous solvents and molecular sieves.
- Transesterification: Minimized by maintaining low temperatures (0–5°C).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the formylation and esterification steps reduces reaction times by 40% and improves yield consistency.
Economic Analysis
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Output | 500 kg | 1,200 kg |
| Cost per kg | \$1,200 | \$900 |
| Purity | 95% | 98% |
Green Chemistry Innovations
- Solvent Recycling: DCM and THF are recovered via distillation (90% efficiency).
- Catalyst Recovery: Pd/C and TBAB are reused, reducing waste generation by 30%.
Comparative Analysis of Synthetic Pathways
Yield Optimization
| Step | Laboratory Yield | Industrial Yield |
|---|---|---|
| Formylation | 85% | 89% |
| Phase Transfer | 72% | 78% |
| Hydrogenolysis | 95% | 97% |
| Esterification | 89% | 91% |
Purity Profiles
- HPLC Analysis: Final product purity >99% (area normalization).
- Impurities: <0.5% residual solvents (DCM, THF) meet ICH guidelines.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at both ester and amide bonds under specific conditions:
| Reaction Type | Conditions | Products | Yield/Outcome | Source |
|---|---|---|---|---|
| Ester Hydrolysis | 2M NaOH, THF/MeOH (1:1), 4h, rt | 4-Ethoxyphenylacetic acid + 2-(Cyclopentylamino)-2-oxoethanol | >85% conversion | |
| Amide Hydrolysis | 6M HCl, reflux, 12h | Cyclopentylamine + Oxoacetic acid-(4-ethoxyphenyl)acetate derivative | Partial decomposition |
Acidic hydrolysis of the amide bond is less efficient due to competing side reactions, while basic ester hydrolysis proceeds quantitatively.
Transesterification
The ethoxy phenyl ester group participates in alcohol-exchange reactions:
textReagents: R-OH (e.g., methanol, benzyl alcohol), K₂CO₃, 60°C, 8h Product: Corresponding alkyl (4-ethoxyphenyl)acetate ester Yield: 70-90% (solvent-dependent) [4]
Potassium carbonate acts as a mild base to deprotonate the incoming alcohol, facilitating nucleophilic acyl substitution .
Amide Bond Functionalization
The cyclopentylamide moiety undergoes selective modifications:
3.1. N-Acylation
textReagents: Acetyl chloride, pyridine, CH₂Cl₂, 0°C → rt Product: N-Acetyl-2-(cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate Yield: 78% [4]
Pyridine neutralizes HCl byproducts, preventing ester hydrolysis.
3.2. Reductive Amination
textReagents: NaBH₃CN, formaldehyde, MeOH, pH 5 (acetate buffer) Product: N-Methylcyclopentylamine derivative Yield: 65% [5]
The reaction proceeds via imine intermediate formation, stabilized by the electron-withdrawing oxoethyl group .
Cyclization Reactions
Intramolecular Friedel-Crafts alkylation forms tricyclic structures under Lewis acid catalysis:
| Starting Material | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acid chloride derivative | AlCl₃, CH₂Cl₂, -10°C, 2h | Tetralone-fused spirocyclic compound | 52% |
This reaction exploits the aromatic ethoxyphenyl group as an electron-rich arene for electrophilic attack .
5.1. Oxidation of Ethoxy Group
textReagents: HNO₃/Cu(NO₃)₂, H₂O, 100°C, 3h Product: 2-(Cyclopentylamino)-2-oxoethyl (4-carboxyphenyl)acetate Yield: 80% [2]
Copper nitrate mediates the oxidation of the ethoxy group to a carboxylic acid .
5.2. Ketone Reduction
textReagents: NaBH₄, MeOH, 0°C → rt Product: 2-(Cyclopentylamino)-2-hydroxyethyl (4-ethoxyphenyl)acetate Yield: 88% [4]
Stereochemical control remains challenging, producing diastereomeric mixtures.
Mechanistic Insights
-
Ester Hydrolysis : Follows a two-step nucleophilic acyl substitution mechanism, with hydroxide ion attack at the carbonyl carbon .
-
Friedel-Crafts Alkylation : Proceeds via carbocation formation at the cyclopentyl carbon, followed by aromatic electrophilic substitution .
-
Transesterification : Base-mediated deprotonation generates an alkoxide, which attacks the ester carbonyl .
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for further research and development:
Antimicrobial Activity : Preliminary studies indicate that derivatives similar to 2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate possess significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.
Cytotoxicity : Research has demonstrated that this compound may exhibit selective cytotoxicity towards various cancer cell lines. In vitro studies have reported IC50 values in the low micromolar range, suggesting potential for development into anticancer agents.
Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. For example, similar compounds have been shown to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases.
Synthetic Methods
The synthesis of this compound can be approached through various methods. One notable synthetic route involves the reaction of cyclopentylamine with ethyl 4-ethoxyphenylacetate under controlled conditions. This method emphasizes the importance of optimizing reaction parameters to enhance yield and purity.
Table 1: Summary of Synthetic Routes
| Method | Description | Yield |
|---|---|---|
| Method A | Reaction of cyclopentylamine with ethyl 4-ethoxyphenylacetate | High |
| Method B | Alternative condensation reactions | Moderate |
Therapeutic Applications
Given its biological activities, this compound shows promise in several therapeutic areas:
Cardiovascular Diseases : The compound's potential as a β-adrenergic receptor antagonist positions it as a candidate for treating hypertension and other cardiovascular conditions.
Cancer Treatment : The observed cytotoxic effects against cancer cell lines suggest that this compound could be developed into an anticancer agent, particularly for targeted therapies.
Neurodegenerative Disorders : Its potential enzyme inhibition properties may provide avenues for treating conditions like Alzheimer's disease by modulating neurotransmitter levels.
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited selective cytotoxicity. The mechanism is hypothesized to involve apoptosis induction through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylamino group may interact with active sites of enzymes, inhibiting their activity. The oxoethyl group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. The ethoxyphenyl acetate group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
*Estimated via fragment-based calculations.
†Predicted using the Crippen method.
Key Observations :
- Lipophilicity : The ethoxyphenyl group in the target compound provides intermediate hydrophobicity compared to methylbenzoate (more hydrophobic) and hydroxylphenyl (more hydrophilic) analogs.
- Electronic Effects : Bromophenyl derivatives (e.g., CAS 852682-58-7) exhibit electron-withdrawing effects, altering electronic distribution compared to ethoxyphenyl’s electron-donating ethoxy group .
Insights :
Recommendations :
- The target compound can likely be synthesized via a similar acylation strategy using 4-ethoxyphenylacetic acid and 2-chloro-N-cyclopentylacetamide.
- Analytical characterization should include ¹H NMR (to confirm ethoxy protons at δ ~1.3–1.5 ppm and cyclopentyl protons at δ ~1.5–2.0 ppm) and LCMS for purity assessment .
Biological Activity
2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological mechanisms, and relevant studies that highlight its therapeutic potential.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Cyclopentylamine : Cyclopentylamine is synthesized from cyclopentanone and ammonia in the presence of a reducing agent.
- Esterification : The cyclopentylamine reacts with 4-ethoxyphenylacetic acid using a dehydrating agent like thionyl chloride to form the ester linkage.
- Oxidation : The intermediate compound undergoes oxidation to introduce the oxoethyl group, often using potassium permanganate as the oxidizing agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The cyclopentylamino group can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.
- Redox Reactions : The oxoethyl group participates in redox reactions, which can modulate various biological processes.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
Antioxidant Activity
Studies have shown that compounds with similar structures possess significant antioxidant properties. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases.
Antidiabetic Effects
In vitro studies have explored the potential antidiabetic effects of this compound. It may inhibit enzymes involved in carbohydrate metabolism, thereby reducing blood sugar levels .
Neurological Applications
Preliminary investigations suggest that this compound may have therapeutic applications in treating neurological disorders. Its interaction with neurotransmitter receptors could modulate synaptic transmission and neuroprotection .
Case Studies and Research Findings
Comparative Analysis
When compared to similar compounds, this compound stands out due to its unique structural features which enhance its reactivity and biological interactions:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclopentylamino and oxoethyl groups | Antioxidant, antidiabetic, neurological applications |
| 2-(Cyclopentylamino)-2-oxoethyl (4-methoxyphenyl)acetate | Similar structure with methoxy group | Moderate inhibition activity; less potent than ethoxy variant |
| 2-(Cyclopentylamino)-2-oxoethyl (2-hydroxyphenyl)acetate | Hydroxy group instead of ethoxy | Limited biological data available |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via a two-step approach:
Esterification : React 4-ethoxyphenylacetic acid with a chloroethylating agent (e.g., chloroethyl acetate) under reflux in anhydrous dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine). Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
Amidation : Introduce the cyclopentylamine group by reacting the intermediate ester with cyclopentylamine in the presence of a coupling agent (e.g., HATU) in DMF at 0–5°C. Purify via recrystallization from methanol/water (yield ~75–80%) .
- Critical Factors : Excess cyclopentylamine (1.5 eq) improves conversion, while low temperatures minimize side reactions.
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodology :
- NMR Spectroscopy : Confirm the ester and amide linkages via H NMR (e.g., δ 4.3 ppm for –OCH–, δ 1.4 ppm for cyclopentyl CH) and C NMR (δ 170–175 ppm for carbonyl groups) .
- HPLC : Use a C18 column (ACN/water gradient) to assess purity (>98%) and detect byproducts .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (e.g., monoclinic P2/c space group, as seen in related cyclopentylamino esters) .
Advanced Research Questions
Q. How does the cyclopentylamino substituent influence the compound’s bioactivity compared to other alkylamino groups?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying alkylamino groups (e.g., dimethylamino, cyclohexylamino) and compare their inhibitory activity in enzyme assays (e.g., cyclooxygenase-2).
- Computational Modeling : Perform molecular docking (AutoDock Vina) using the crystal structure (PDB data from ) to evaluate binding affinity differences. Cyclopentyl’s smaller ring size may enhance hydrophobic interactions vs. bulkier groups .
Q. What are the metabolic pathways of this compound in hepatic microsomes, and how does the 4-ethoxy group affect stability?
- Methodology :
- In Vitro Metabolism : Incubate with rat liver microsomes (RLM) and NADPH. Analyze metabolites via LC-MS/MS. The 4-ethoxy group likely undergoes oxidative dealkylation to 4-hydroxyphenylacetic acid derivatives (cf. ).
- Comparative Analysis : Compare with 4-hydroxyphenyl analogs (e.g., 4-hydroxyphenylacetic acid ) to assess ethoxy’s impact on metabolic half-life. Ethoxy may delay oxidation, increasing plasma stability.
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?
- Methodology :
- Solubility Profiling : Use shake-flask method at 25°C in buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol). Conflicting reports may arise from polymorphic forms; confirm crystallinity via PXRD .
- Co-solvent Systems : Optimize delivery using PEG-400/water (1:1) for in vivo studies, noting that amorphous forms (spray-dried) may enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
